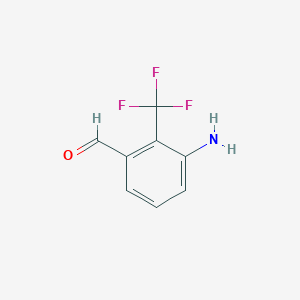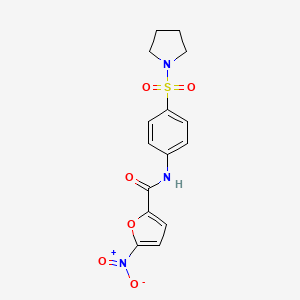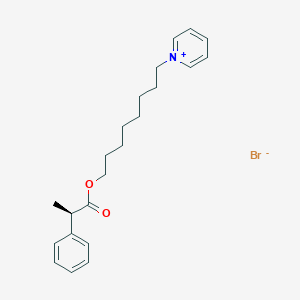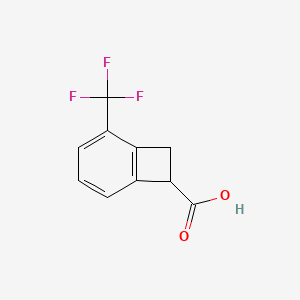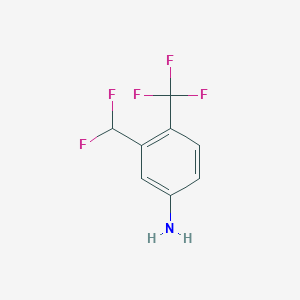![molecular formula C7H6N4O2 B12976428 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12976428.png)
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with an amino group at the 3-position and a carboxylic acid group at the 8-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino-1,2,4-triazole with pyridine-2-carboxylic acid derivatives under acidic or basic conditions can lead to the formation of the desired compound .
Another approach involves the use of dicationic molten salts as catalysts. This method is environmentally friendly and efficient, providing high yields of the desired product. The reaction typically takes place under solvent-free conditions or in the presence of ethanol as a green solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and high yields. The use of recyclable catalysts and green solvents further enhances the sustainability of the production process.
化学反应分析
Types of Reactions
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under mild conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted triazolopyridines
科学研究应用
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through hydrogen bonding and dipole interactions, leading to the inhibition of their activity. For example, it has been shown to inhibit the activity of c-Met kinase, a key enzyme involved in cancer cell proliferation . The compound’s ability to modulate various biological pathways makes it a promising candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
3-Amino-1,2,4-triazole: This compound is a precursor for the synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid and shares similar structural features.
1,2,4-Triazolo[4,3-a]pyrimidine: This compound has a similar triazole-pyridine fused ring system but differs in the position of the nitrogen atoms and functional groups.
Pyrazolo[3,4-d]pyrimidine: This compound features a pyrazole ring fused to a pyrimidine ring and has similar biological activities.
Uniqueness
This compound is unique due to the presence of both an amino group and a carboxylic acid group in its structure This combination of functional groups allows for a wide range of chemical modifications and interactions with biological targets
属性
分子式 |
C7H6N4O2 |
|---|---|
分子量 |
178.15 g/mol |
IUPAC 名称 |
3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c8-7-10-9-5-4(6(12)13)2-1-3-11(5)7/h1-3H,(H2,8,10)(H,12,13) |
InChI 键 |
JGADNIQKGDBXSS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=NN=C2N)C(=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


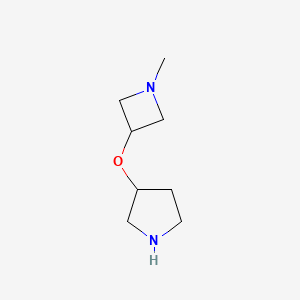

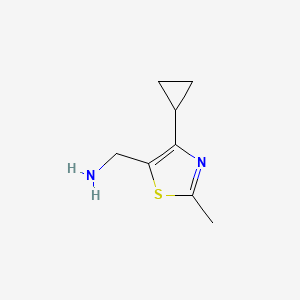
![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)
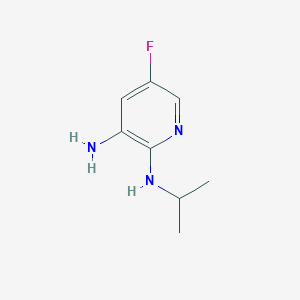
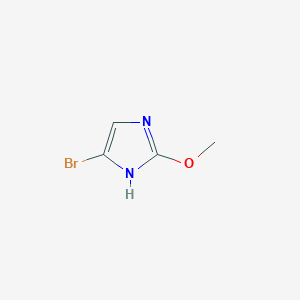
![2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)
